molecular formula C5H6Br2N2 B1377580 5-(Bromomethyl)pyrimidine hydrobromide CAS No. 93224-07-8

5-(Bromomethyl)pyrimidine hydrobromide

Cat. No.: B1377580
CAS No.: 93224-07-8
M. Wt: 253.92 g/mol
InChI Key: SRWNFVXTQYUWLE-UHFFFAOYSA-N
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Description

5-(Bromomethyl)pyrimidine hydrobromide is an organic compound with the molecular formula C5H6Br2N2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a bromomethyl group attached to the pyrimidine ring, which significantly influences its chemical reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)pyrimidine hydrobromide typically involves the bromination of pyrimidine derivatives. One common method includes the reaction of pyrimidine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in an organic solvent like carbon tetrachloride (CCl4). The reaction proceeds under reflux conditions, leading to the formation of the bromomethyl derivative.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. The use of continuous flow reactors and controlled reaction conditions helps in scaling up the synthesis. The reaction mixture is typically purified through crystallization or distillation to obtain the hydrobromide salt in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)pyrimidine hydrobromide undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding pyrimidine oxides. Reduction reactions can also be performed to modify the pyrimidine ring or the bromomethyl group.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex pyrimidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions include substituted pyrimidines, pyrimidine oxides, and various pyrimidine derivatives with functional groups introduced through coupling reactions.

Scientific Research Applications

5-(Bromomethyl)pyrimidine hydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of nucleic acid analogs and as a precursor in the synthesis of biologically active molecules.

    Medicine: It serves as an intermediate in the synthesis of antiviral and anticancer agents. Its derivatives are explored for their potential therapeutic properties.

    Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Bromomethyl)pyridine hydrobromide
  • 3-(Bromomethyl)-5-methylpyridine hydrobromide
  • 4-Amino-2-methyl-5-(bromomethyl)pyrimidine hydrobromide

Comparison

Compared to these similar compounds, 5-(Bromomethyl)pyrimidine hydrobromide is unique due to its specific substitution pattern on the pyrimidine ring, which influences its reactivity and the types of reactions it can undergo. This uniqueness makes it particularly valuable in the synthesis of certain pharmaceuticals and specialty chemicals where specific functional group placement is crucial.

Properties

IUPAC Name

5-(bromomethyl)pyrimidine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2.BrH/c6-1-5-2-7-4-8-3-5;/h2-4H,1H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRWNFVXTQYUWLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=N1)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126230-76-0
Record name Pyrimidine, 5-(bromomethyl)-, hydrobromide (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126230-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 5-(bromomethyl)pyrimidine hydrobromide in the synthesis of thiamine analogs?

A: this compound serves as a crucial reagent in the synthesis of thiamine analogs, specifically those mimicking "active aldehydes" and "active α-oxo-carboxylic acids" []. The compound reacts with thiazole derivatives to form quaternary thiazolium salts. These salts are structurally similar to the thiazole portion of thiamine and its phosphorylated derivatives, which play vital roles as coenzymes in crucial metabolic pathways.

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